

# Therapeutic Potential of SLC6A19 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

The Solute Carrier Family 6 Member 19 (SLC6A19), also known as B<sup>o</sup>AT1, has emerged as a compelling therapeutic target for a range of metabolic and genetic disorders. As the primary transporter for neutral amino acids in the intestine and kidneys, its inhibition presents a novel strategy to modulate amino acid homeostasis. This technical guide provides a comprehensive overview of the therapeutic potential of SLC6A19 inhibitors, with a focus on the mechanism of action, preclinical evidence, and clinical development landscape. While the specific compound "Slc6A19-IN-1" is not extensively detailed in publicly available literature, this document will synthesize data from prominent SLC6A19 inhibitors in development, such as JNT-517 and MZE782, to illustrate the therapeutic promise of this class of molecules.

# Introduction to SLC6A19 (B°AT1)

SLC6A19 is a sodium-dependent neutral amino acid transporter responsible for the absorption of most neutral amino acids from the diet in the small intestine and their reabsorption from the glomerular filtrate in the kidneys[1][2][3][4]. Its crucial role in amino acid handling is underscored by Hartnup disease, a rare genetic disorder caused by loss-of-function mutations in the SLC6A19 gene. This condition leads to neutral aminoaciduria, and while often benign, it can result in nutrient deficiencies[1][3][4]. The generally mild phenotype of Hartnup disease suggests that pharmacological inhibition of SLC6A19 could be well-tolerated[5].



## **Mechanism of Action of SLC6A19 Inhibitors**

SLC6A19 inhibitors function by competitively binding to the B<sup>o</sup>AT1 transporter, thereby blocking the uptake and reuptake of neutral amino acids in the intestine and kidneys, respectively[1]. This action is intended to induce a controlled malabsorption of these amino acids, leading to specific therapeutic effects.

The primary mechanism for therapeutic benefit in phenylketonuria (PKU) is the inhibition of renal SLC6A19, which increases the urinary excretion of phenylalanine (Phe), thereby lowering its toxic plasma levels[6][7][8]. In the context of metabolic disorders, inhibiting intestinal SLC6A19 can mimic the effects of dietary protein restriction, which has been shown to improve metabolic health[5][9]. This can lead to downstream effects such as increased production of glucagon-like peptide-1 (GLP-1) and fibroblast growth factor 21 (FGF21), both of which have beneficial effects on glucose homeostasis[5][10].



Click to download full resolution via product page



Figure 1: Mechanism of SLC6A19 Inhibition.

# Therapeutic Applications and Preclinical Evidence Phenylketonuria (PKU)

PKU is an inherited metabolic disorder characterized by the toxic accumulation of phenylalanine due to a deficiency in the enzyme phenylalanine hydroxylase[7]. SLC6A19 is the primary transporter for Phe reabsorption in the kidneys[6][7][8]. Inhibition of SLC6A19 is a promising therapeutic strategy to increase urinary Phe excretion and lower plasma Phe levels.

Preclinical Studies: Studies in a mouse model of PKU (Pahenu2 mice) have demonstrated that administration of an SLC6A19 inhibitor leads to a significant increase in urinary excretion of Phe and a corresponding dose-dependent reduction in plasma Phe levels[6][7][8]. These effects were observed in mice with both high (classic PKU) and moderately elevated (hyperphenylalaninemia) plasma Phe levels, suggesting broad applicability[8].

# **Chronic Kidney Disease (CKD)**

The therapeutic rationale for SLC6A19 inhibition in CKD is multifaceted. It may involve reducing the metabolic workload of the proximal tubules, which are often injured in CKD[2]. Interestingly, a dose-dependent initial dip in the estimated glomerular filtration rate (eGFR) has been observed with the SLC6A19 inhibitor MZE782, similar to that seen with SGLT2 inhibitors, which are known to have a kidney-protective effect[11]. This suggests a potential for SLC6A19 inhibitors to preserve kidney function in CKD.

Preclinical Studies: In a mouse model of aristolochic acid-induced nephropathy, systemic deficiency of SLC6A19 was found to alleviate renal cellular senescence and reduce subsequent inflammation and fibrosis[2].

## **Metabolic Disorders**

By limiting the absorption of neutral amino acids, particularly branched-chain amino acids (BCAAs), SLC6A19 inhibitors can mimic the beneficial effects of dietary protein restriction[5][9]. Mice lacking SLC6A19 have shown improved glucose tolerance and are protected from dietinduced obesity[5]. The mechanisms are thought to involve increased levels of GLP-1 and FGF21, and reduced signaling through the mTORC1 pathway, which is linked to insulin resistance[10].



# **Clinical Development of SLC6A19 Inhibitors**

Two notable SLC6A19 inhibitors have entered clinical development: JNT-517 and MZE782.

## **Phase 1 Clinical Trial Data**

Phase 1 studies in healthy volunteers have been conducted for both JNT-517 and MZE782. The primary objective of these studies was to assess safety and tolerability, with secondary objectives including pharmacokinetics and pharmacodynamics[6][7].

#### **Key Findings:**

- Safety and Tolerability: Both JNT-517 and MZE782 were found to be safe and well-tolerated in single and multiple ascending dose studies[6][7][11].
- Pharmacodynamics: Both compounds demonstrated clear target engagement by inducing a dose-dependent increase in the urinary excretion of neutral amino acids, including phenylalanine and glutamine[6][7][11]. This confirms the mechanism of action in humans.
- Kidney Function Marker: For MZE782, a dose-dependent initial dip in eGFR was observed, which is considered a potential indicator of a kidney-protective effect[11].



| Compound | Study Phase | Population            | Key Outcomes                                                                                                                           | Reference |
|----------|-------------|-----------------------|----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| JNT-517  | Phase 1     | Healthy<br>Volunteers | Safe and well-tolerated; dose-dependent increase in urinary Phe excretion.                                                             | [6][7][8] |
| MZE782   | Phase 1     | Healthy<br>Volunteers | Well-tolerated;<br>dose-dependent<br>increases in<br>urinary Phe and<br>glutamine; dose-<br>dependent initial<br>eGFR dip<br>observed. | [11]      |

Table 1: Summary of Clinical Data for SLC6A19 Inhibitors

# **Future Clinical Development**

Based on the positive Phase 1 data, both JNT-517 and MZE782 are advancing to Phase 2 clinical trials. Maze Therapeutics plans to initiate two Phase 2 proof-of-concept trials for MZE782 in 2026, one for PKU focusing on plasma Phe reduction and another for CKD evaluating proteinuria reduction[11]. JNT-517 has also progressed to clinical evaluation in patients with PKU[7][8].

# Experimental Protocols In Vivo Efficacy Assessment in PKU Mouse Model (Pahenu2)

- Animal Model: Male Pahenu2 mice, which harbor a mutation in the phenylalanine hydroxylase gene, are used. C57Bl/6J wild-type mice serve as controls[6][7][8].
- Dosing: The SLC6A19 inhibitor or vehicle is administered orally to the mice[7].



- Sample Collection: Urine and plasma samples are collected at specified time points postdosing.
- Analysis: Urinary and plasma amino acid levels, particularly phenylalanine, are quantified using methods such as liquid chromatography-mass spectrometry (LC-MS).
- Endpoint: The primary endpoints are the change in urinary phenylalanine excretion and the reduction in plasma phenylalanine levels compared to the vehicle-treated group[6][7][8].



Click to download full resolution via product page

Figure 2: Preclinical Efficacy Workflow in a PKU Mouse Model.

# Phase 1 Clinical Trial Design (Single and Multiple Ascending Doses)

- Study Population: Healthy adult volunteers[6][7].
- Study Design: A randomized, double-blind, placebo-controlled design is typically used. The study consists of a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase[7].
- Dosing: In the SAD phase, single oral doses of the SLC6A19 inhibitor or placebo are administered to different cohorts at escalating dose levels. In the MAD phase, multiple doses are given over a set period (e.g., daily for 7-14 days) at escalating dose levels.
- Assessments:



- Safety and Tolerability: Monitored through adverse event reporting, physical examinations,
   vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
- Pharmacokinetics (PK): Plasma concentrations of the drug are measured at various time points to determine parameters like Cmax, Tmax, and AUC.
- Pharmacodynamics (PD): Urine is collected over specified intervals (e.g., 24 hours) to measure the excretion of neutral amino acids, including phenylalanine, to confirm target engagement[6][7][11].
- Endpoints: The primary endpoint is the safety and tolerability of the inhibitor. Secondary endpoints include PK parameters and the change in urinary amino acid excretion from baseline[6][7].

## **Future Directions and Conclusion**

The inhibition of SLC6A19 represents a promising and novel therapeutic approach for PKU, with the potential for broader applications in CKD and metabolic disorders. The strong preclinical data, coupled with positive Phase 1 results for compounds like JNT-517 and MZE782, provide a solid foundation for continued clinical development. The upcoming Phase 2 proof-of-concept studies will be crucial in validating the therapeutic efficacy of this class of inhibitors in patient populations. Further research into the long-term effects of chronic SLC6A19 inhibition and the full spectrum of its metabolic consequences will be essential for realizing the full therapeutic potential of this target.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CRRT 2023 Meeting: Targeting Amino Acid Transport to Improve Acute Kidney Injury Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]







- 3. medlineplus.gov [medlineplus.gov]
- 4. SLC6A19 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. mdpi.com [mdpi.com]
- 6. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI Insight SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 8. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maze Therapeutics Reports Third Quarter 2025 Financial Results and Recent Highlights | INN [investingnews.com]
- To cite this document: BenchChem. [Therapeutic Potential of SLC6A19 Inhibition: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376855#what-is-the-therapeutic-potential-of-slc6a19-in-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com